molecular formula C14H10ClFO2 B1393898 4-[(2-Fluorobenzyl)oxy]benzoyl chloride CAS No. 1160249-64-8

4-[(2-Fluorobenzyl)oxy]benzoyl chloride

Cat. No.: B1393898
CAS No.: 1160249-64-8
M. Wt: 264.68 g/mol
InChI Key: GXPIZKOLAIUYPN-UHFFFAOYSA-N
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Description

4-[(2-Fluorobenzyl)oxy]benzoyl chloride is a specialized organic compound with the molecular formula C14H9ClFNO2 and a molecular weight of 277.68 g/mol . This molecule features a benzoyl chloride core, a highly reactive functional group known to undergo facile reactions with nucleophiles such as alcohols and amines to form esters and amides, respectively . The presence of the fluorine atom on the 2-fluorobenzyl moiety can significantly influence the compound's electronic properties, metabolic stability, and binding affinity, making it a valuable scaffold in medicinal chemistry and drug discovery for creating protease inhibitors or receptor antagonists. Its primary research application is as a key synthetic intermediate. The reactive acyl chloride group allows for efficient incorporation of the 4-[(2-fluorobenzyl)oxy]benzoyl fragment into larger, more complex molecules, enabling the synthesis of polymers, liquid crystals, and other advanced materials . Researchers value this compound for its ability to act as an electrophile in Friedel-Crafts acylation reactions to form ketones or in the preparation of functionalized dyes and perfumes . Like basic benzoyl chloride, this compound is moisture-sensitive and reacts with water to form the corresponding benzoic acid derivative and hydrochloric acid . It must be handled with extreme care, using appropriate personal protective equipment (PPE) including gloves, goggles, and a faceshield, as it is toxic, corrosive, and a serious skin and respiratory irritant . This product is strictly For Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

4-[(2-fluorophenyl)methoxy]benzoyl chloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H10ClFO2/c15-14(17)10-5-7-12(8-6-10)18-9-11-3-1-2-4-13(11)16/h1-8H,9H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GXPIZKOLAIUYPN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)COC2=CC=C(C=C2)C(=O)Cl)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H10ClFO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID401263483
Record name 4-[(2-Fluorophenyl)methoxy]benzoyl chloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401263483
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

264.68 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1160249-64-8
Record name 4-[(2-Fluorophenyl)methoxy]benzoyl chloride
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1160249-64-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4-[(2-Fluorophenyl)methoxy]benzoyl chloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401263483
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Detailed Synthesis Procedure

  • Starting Materials :

    • 2-Fluorobenzyl alcohol
    • Benzoyl chloride
    • Pyridine (base)
    • Anhydrous dichloromethane or tetrahydrofuran (solvent)
  • Reaction Conditions :

    • Temperature: Room temperature or slightly elevated (e.g., 20-40°C)
    • Time: Typically several hours, depending on the reaction conditions and desired yield
  • Workup and Purification :

    • The reaction mixture is quenched with water or an aqueous solution.
    • The organic layer is separated and washed with water or a brine solution.
    • The solvent is evaporated under reduced pressure.
    • The crude product is purified by recrystallization or column chromatography.

Factors Influencing Yield and Purity

  • Solvent Choice : Anhydrous solvents are crucial to prevent hydrolysis of benzoyl chloride.
  • Base Selection : Pyridine is commonly used due to its mild basicity and ability to facilitate the reaction without side reactions.
  • Reaction Temperature : Elevated temperatures can increase the reaction rate but may also lead to side reactions.

Research Findings and Applications

Research on this compound highlights its potential in developing novel therapeutic agents and synthetic pathways. The fluorine atom enhances its reactivity and lipophilicity, making it a candidate for further studies in drug development. Future research may focus on exploring its applications in bioconjugation and the synthesis of fluorinated analogues with potential medicinal properties.

Data Tables

Chemical Properties of this compound

Property Value
CAS No. 1160249-64-8
Molecular Formula C14H10ClFO2
Molecular Weight 264.68 g/mol
IUPAC Name 4-[(2-fluorophenyl)methoxy]benzoyl chloride

Synthesis Conditions

Condition Description
Solvent Anhydrous dichloromethane or tetrahydrofuran
Base Pyridine
Temperature Room temperature to slightly elevated
Time Several hours

Chemical Reactions Analysis

Types of Reactions

4-[(2-Fluorobenzyl)oxy]benzoyl chloride undergoes various types of chemical reactions, including:

Common Reagents and Conditions

    Nucleophiles: Alcohols, amines, and thiols are common nucleophiles used in reactions with this compound.

    Catalysts: Palladium catalysts are often used in coupling reactions.

    Solvents: Anhydrous solvents such as dichloromethane and tetrahydrofuran are commonly used to prevent hydrolysis.

Major Products Formed

Scientific Research Applications

Synthetic Routes

The synthesis of 4-[(2-Fluorobenzyl)oxy]benzoyl chloride typically involves the reaction of 4-hydroxybenzoyl chloride with 2-fluorobenzyl alcohol in the presence of a base such as pyridine. This reaction can be optimized for high yield and purity in industrial settings using automated reactors.

Proteomics Research

This compound is utilized as a reagent for the modification and labeling of proteins. Its acyl chloride group reacts with nucleophilic sites on proteins, enabling covalent bond formation that is crucial for various analytical techniques, including mass spectrometry and enzyme assays.

Medicinal Chemistry

This compound serves as an intermediate in the synthesis of pharmaceutical agents. Notably, it plays a role in producing therapeutically active compounds such as safinamide and ralfinamide, which are used to treat neurological disorders like epilepsy and Parkinson's disease . The compound's reactivity allows for the development of new drug candidates with enhanced efficacy and specificity.

Material Science

In material science, this compound is employed to prepare advanced materials with tailored properties. Its unique functional groups facilitate the development of polymers and other materials that exhibit specific mechanical or chemical characteristics.

Biological Studies

The compound is also significant in studying enzyme mechanisms and protein interactions. By modifying biomolecules, researchers can investigate biochemical pathways and interactions that are essential for understanding cellular functions.

Case Study 1: Synthesis of Safinamide

Research has demonstrated the effective use of this compound in synthesizing safinamide through acylation reactions. The process yields high enantiomeric purity, making it suitable for pharmaceutical applications aimed at treating CNS disorders .

Case Study 2: Protein Labeling Techniques

In proteomics, this compound has been successfully applied to label proteins for mass spectrometric analysis. The covalent modifications achieved have improved detection sensitivity and specificity, facilitating deeper insights into protein interactions within complex biological systems.

Mechanism of Action

The mechanism of action of 4-[(2-Fluorobenzyl)oxy]benzoyl chloride involves its reactivity as an acylating agent. The acyl chloride group reacts with nucleophilic sites on proteins, peptides, and other biomolecules, leading to the formation of covalent bonds. This reactivity is utilized in labeling and modifying biomolecules for various analytical and preparative purposes .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

4-[(2-Chloro-6-fluorobenzyl)oxy]benzoyl Chloride (C₁₄H₉Cl₂FO₂)

  • Structural Difference : Incorporates two halogens (Cl and F) at the 2- and 6-positions of the benzyl group.
  • Impact: Molecular Mass: Higher molecular weight (299.122 g/mol vs. ~264.68 g/mol for the target compound) due to additional chlorine . Reactivity: Increased steric hindrance and electron-withdrawing effects may reduce acylation rates compared to the mono-fluorinated analog. Applications: Likely used in specialized syntheses requiring dual halogenation for enhanced stability or targeted bioactivity.

4-Fluorobenzoyl Chloride (C₇H₄ClFO)

  • Structural Difference : Lacks the benzyloxy substituent, simplifying the aromatic core.
  • Impact :
    • Reactivity : Higher electrophilicity due to the absence of electron-donating alkoxy groups, making it more reactive in acylations .
    • Safety : Classified as hazardous (EC 209-580-1), necessitating stringent handling protocols .

4-(4-Phenylbutoxy)benzoyl Chloride (C₁₇H₁₇ClO₂)

  • Structural Difference : Features a longer 4-phenylbutoxy chain instead of the fluorobenzyloxy group.
  • Impact :
    • Lipophilicity : Increased hydrophobicity (molecular weight 288.77 g/mol) enhances membrane permeability, advantageous in drug design .
    • Synthesis : Patent data suggest utility in kinase inhibitors, highlighting structural flexibility for medicinal chemistry .

2-[(4-Fluorophenyl)methoxy]-3-methoxybenzoyl Chloride (C₁₅H₁₂ClFO₃)

  • Structural Difference : Contains a methoxy group at the 3-position and a 4-fluorobenzyloxy substituent.
  • Electronic Effects: Combined electron-withdrawing (F) and electron-donating (methoxy) groups create a polarized aromatic system.

Comparative Analysis Table

Compound Name Molecular Formula Molecular Weight (g/mol) Key Substituents Notable Properties/Applications
4-[(2-Fluorobenzyl)oxy]benzoyl chloride C₁₄H₁₀ClFO₂ ~264.68 2-Fluorobenzyloxy High-yield synthesis of isoxazoles
4-[(2-Chloro-6-fluorobenzyl)oxy]benzoyl chloride C₁₄H₉Cl₂FO₂ 299.12 2-Cl, 6-F benzyloxy Enhanced stability for niche syntheses
4-Fluorobenzoyl chloride C₇H₄ClFO 158.56 4-Fluorobenzoyl core High reactivity in acylations
4-(4-Phenylbutoxy)benzoyl chloride C₁₇H₁₇ClO₂ 288.77 4-Phenylbutoxy Lipophilic intermediates for kinase inhibitors
2-[(4-Fluorophenyl)methoxy]-3-methoxybenzoyl chloride C₁₅H₁₂ClFO₃ 294.70 3-Methoxy, 4-fluorobenzyloxy Polarized aromatic system for tailored reactivity

Key Research Findings

  • Synthetic Efficiency : The target compound’s analogs, such as compound 15 (), demonstrate high synthetic yields (91%) under mild conditions, underscoring the efficiency of fluorinated benzyloxy groups in nucleophilic substitutions .
  • Substituent Position Matters : Patent data () reveal that varying the fluorine’s position (ortho, meta, para) on the benzyl group significantly alters biological activity, highlighting the importance of regiochemistry in drug design.
  • Safety Considerations : Acyl chlorides like 4-fluorobenzoyl chloride require rigorous safety protocols (e.g., immediate decontamination; ), a common theme for this reactive class .

Biological Activity

4-[(2-Fluorobenzyl)oxy]benzoyl chloride is a synthetic organic compound that has garnered interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings, providing a comprehensive overview of the compound's significance in drug development.

Chemical Structure and Properties

This compound features a benzoyl chloride moiety linked to a 2-fluorobenzyl ether. The presence of the fluorine atom enhances lipophilicity, potentially affecting the compound's interaction with biological targets.

Anticancer Activity

Research has indicated that compounds similar to this compound exhibit significant anticancer properties. For instance, derivatives of similar structures have shown promising results against various cancer cell lines. A study reported that certain benzoyl chloride derivatives demonstrated IC50 values in the low micromolar range, indicating effective cytotoxicity against cancer cells while maintaining lower toxicity in non-cancerous cells .

CompoundCell Line TestedIC50 (µM)Selectivity
Compound ALNCaP (prostate cancer)10.20High
Compound BT47-D (breast cancer)18.6Moderate
This compoundVariousTBDTBD

The mechanism by which this compound exerts its biological effects may involve the inhibition of specific enzymes or receptors associated with cancer cell proliferation. Similar compounds have been observed to interfere with cell signaling pathways, leading to apoptosis in malignant cells .

Study 1: Anticancer Screening

A recent study evaluated a series of benzoyl chloride derivatives, including this compound, for their anticancer potential. The study utilized various cancer cell lines and assessed cell viability post-treatment. Results indicated that compounds with similar structures exhibited varying degrees of cytotoxicity, with some achieving significant reductions in cell viability compared to controls .

Study 2: Enzyme Inhibition

Another investigation focused on the enzyme inhibition properties of benzoyl chloride derivatives. The study found that certain derivatives could inhibit key enzymes involved in tumor growth, providing insight into their potential as therapeutic agents. The specific binding affinities and inhibition constants were determined through biochemical assays .

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for preparing 4-[(2-fluorobenzyl)oxy]benzoyl chloride, and what critical reaction parameters should be monitored?

  • Methodological Answer : A plausible synthesis involves coupling 2-fluorobenzyl alcohol with 4-hydroxybenzoic acid under Mitsunobu conditions (using triphenylphosphine and diethyl azodicarboxylate) to form the ether intermediate. Subsequent chlorination with thionyl chloride (SOCl₂) or oxalyl chloride under anhydrous conditions yields the target benzoyl chloride. Key parameters include moisture control (to prevent hydrolysis of the acid chloride), reaction temperature (typically 0–25°C for chlorination), and stoichiometric excess of chlorinating agents . Confirm intermediate purity via TLC or HPLC before proceeding.

Q. How should researchers handle and store this compound to ensure stability and safety?

  • Methodological Answer : Store in airtight, moisture-resistant containers under inert gas (e.g., argon) at 2–8°C. Use impervious gloves (e.g., nitrile or neoprene) and tightly sealed goggles when handling. Conduct glove compatibility tests with the compound, as penetration times vary by manufacturer . Work in a fume hood to avoid inhalation of vapors, and ensure immediate access to neutralizing agents (e.g., sodium bicarbonate) for spills.

Q. What spectroscopic techniques are most effective for characterizing this compound?

  • Methodological Answer : Use 1^1H/13^13C NMR to confirm the aromatic substitution pattern and ether/chloride functional groups. IR spectroscopy can identify the C=O stretch (~1760–1800 cm⁻¹) of the acid chloride. Mass spectrometry (EI or ESI) provides molecular ion verification. Cross-reference spectral data with computational predictions (e.g., PubChem or NIST Chemistry WebBook) and analogous compounds like 4-fluorobenzoyl chloride .

Q. What are the primary stability concerns for this compound under laboratory conditions?

  • Methodological Answer : The compound is highly moisture-sensitive due to the reactive acyl chloride group. Hydrolysis produces 4-[(2-fluorobenzyl)oxy]benzoic acid, detectable by IR (broad O-H stretch at ~2500–3000 cm⁻¹). Avoid prolonged exposure to light or heat (>40°C), which may accelerate decomposition. Regularly monitor stored samples via 19^19F NMR to assess fluoride integrity .

Advanced Research Questions

Q. How can competing side reactions (e.g., over-chlorination or ether cleavage) be minimized during synthesis?

  • Methodological Answer : Optimize chlorination by using controlled stoichiometry (1.1–1.3 equivalents of SOCl₂) and catalytic DMF (0.1 eq) to enhance reactivity without over-chlorination. For ether stability, avoid strong acids (e.g., H₂SO₄) and high temperatures (>60°C). Monitor reaction progress via in situ IR or GC-MS to detect by-products like dichlorinated species .

Q. What strategies are effective for resolving low yields in the coupling step between 2-fluorobenzyl alcohol and 4-hydroxybenzoic acid?

  • Methodological Answer : If Mitsunobu conditions underperform, consider alternative coupling agents like DCC/DMAP or Ullmann-type catalysis (CuI/ligand systems). Ensure rigorous drying of reagents and solvents (e.g., molecular sieves for THF). Kinetic studies may reveal steric hindrance from the 2-fluorobenzyl group; substituting bulky phosphines (e.g., tris(4-fluorophenyl)phosphine) can improve efficiency .

Q. How can researchers address discrepancies in spectral data between experimental and computational models?

  • Methodological Answer : Discrepancies in 19^{19}F NMR shifts or IR stretches may arise from solvent effects or conformational flexibility. Re-run computations with explicit solvent models (e.g., COSMO-RS) and compare to experimental data acquired under identical conditions (solvent, temperature). Validate using databases like NIST or peer-reviewed literature for structurally similar fluorinated benzoyl chlorides .

Q. What regulatory compliance steps are required for international collaboration involving this compound?

  • Methodological Answer : While not listed as a Substance of Very High Concern (SVHC) under REACH, ensure compliance with local hazardous chemical regulations (e.g., OSHA HazCom 2012). Document disposal via licensed waste handlers using protocols for corrosive organics (neutralization with alkaline solutions before incineration). Maintain SDS documentation aligned with GHS standards .

Retrosynthesis Analysis

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Strategy Settings

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Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
4-[(2-Fluorobenzyl)oxy]benzoyl chloride
Reactant of Route 2
Reactant of Route 2
4-[(2-Fluorobenzyl)oxy]benzoyl chloride

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